

3-Methyl-4-morpholinoaniline mechanism of action studies

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Compound of Interest

Compound Name: 3-Methyl-4-morpholinoaniline

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of **3-Methyl-4-morpholinoaniline** and Its Derivatives

Abstract

3-Methyl-4-morpholinoaniline is a heterocyclic amine that has garnered significant interest within the scientific community, not as a therapeutic agent itself, but as a crucial scaffold for the synthesis of a diverse range of biologically active compounds. While direct, in-depth studies on the mechanism of action of **3-methyl-4-morpholinoaniline** are not extensively documented, the pharmacological activities of its derivatives provide a compelling roadmap for investigation. This technical guide synthesizes the current understanding of these derivatives, offering insights into their potential mechanisms of action and providing a comprehensive framework for researchers and drug development professionals to systematically investigate the molecular pathways modulated by this chemical entity. We will explore the known anti-cancer, antimicrobial, and anti-inflammatory properties of its derivatives and propose a structured, field-proven approach to elucidating their core mechanisms.

Introduction: The Significance of the 4-Morpholinoaniline Scaffold

The morpholine ring is a privileged structure in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. When coupled with an aniline moiety, as in 4-morpholinoaniline and its derivatives, it gives rise to a versatile scaffold

with a wide spectrum of biological activities. **3-Methyl-4-morpholinoaniline**, a specific derivative, serves as a key intermediate in the synthesis of numerous compounds with therapeutic potential. Notably, derivatives of 4-morpholinoaniline include the antibiotic Linezolid, the anticoagulant Rivaroxaban, and investigational antineoplastic agents like Entospletinib and Momelotinib[1]. This underscores the therapeutic relevance of this chemical class and the importance of understanding its mechanism of action.

This guide will delve into the known biological effects of compounds derived from the **3-methyl-4-morpholinoaniline** core and present a systematic approach to unraveling their precise molecular mechanisms.

Biological Activities of 3-Methyl-4-morpholinoaniline Derivatives

The therapeutic potential of the **3-methyl-4-morpholinoaniline** scaffold is primarily understood through the pharmacological evaluation of its derivatives. These studies have revealed significant activity across several key therapeutic areas.

Anticancer Activity

A substantial body of research has focused on the anticancer properties of 4-morpholinoaniline derivatives. These compounds have demonstrated efficacy against various cancer cell lines, often through the induction of apoptosis.

- **Breast Cancer:** Novel 3-fluoro-4-morpholinoaniline sulfonamide derivatives have shown significant anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values in the low micromolar range. Flow cytometry analysis confirmed that these compounds induce apoptosis-mediated cell death[2].
- **Hepatocellular Carcinoma:** Newly synthesized 2-morpholino-4-anilinoquinoline compounds, derived from a morpholinoaniline core, exhibited potent anticancer activity against the HepG2 cell line. These compounds were found to induce G0/G1 cell cycle arrest and inhibit cell migration and adhesion, suggesting a multi-faceted mechanism of action[3].

Derivative Class	Cancer Cell Line	Reported IC50	Observed Cellular Effect	Reference
3-fluoro-4-morpholinoaniline sulfonamides	MCF-7	1.811 μ M	Apoptosis induction	[2]
MDA-MB-231	2.143 μ M	Apoptosis induction	[2]	
2-morpholino-4-anilinoquinolines	HepG2	8.50 - 12.76 μ M	G0/G1 cell cycle arrest, inhibition of migration and adhesion	[3]

Antimicrobial Activity

The 4-morpholinoaniline scaffold is a cornerstone of the oxazolidinone class of antibiotics, with Linezolid being a prominent example. Beyond this, other derivatives have also shown promise.

- **Antibacterial and Antifungal Activity:** Carboxamide derivatives of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide have been synthesized and screened for their antimicrobial and antifungal activities[4]. Additionally, sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline have demonstrated antimicrobial activity with minimum inhibitory concentrations ranging from 6.25-25.0 μ g/mL[5].

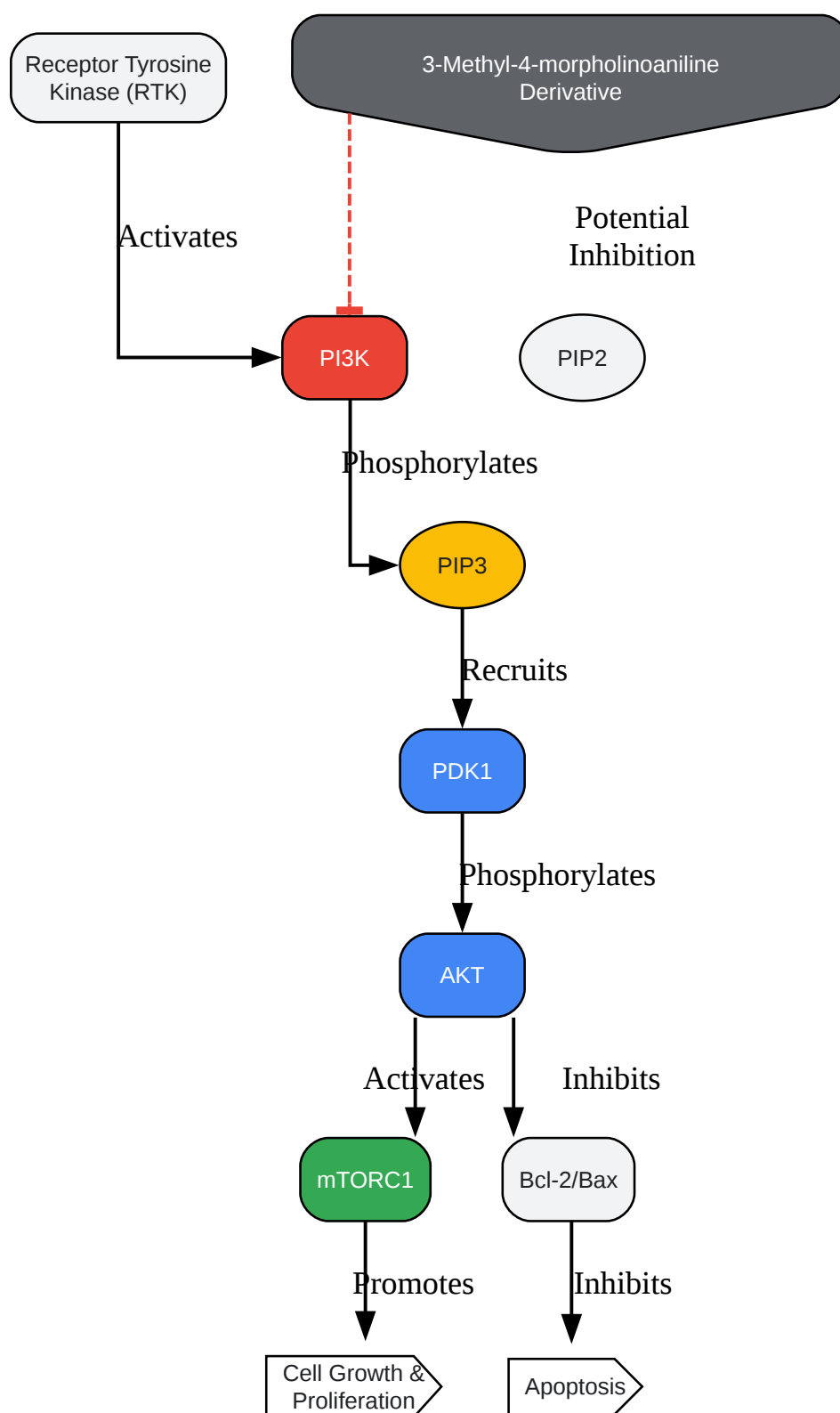
Postulated Mechanisms of Action and Key Signaling Pathways

Based on the observed biological activities of its derivatives, we can postulate several key signaling pathways that may be modulated by compounds containing the **3-methyl-4-morpholinoaniline** core. The following sections outline these hypothetical mechanisms and provide a basis for experimental validation.

PI3K/AKT/mTOR Pathway Inhibition in Cancer

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A pyrrolo[2,1-f][2][5][6]triazine derivative containing a morpholino group has been identified as a selective PI3K α inhibitor[7]. This compound was shown to inhibit the phosphorylation of AKT in human cancer cells, confirming its on-target activity within the PI3K/AKT/mTOR pathway[7].

Given that derivatives of **3-methyl-4-morpholinoaniline** exhibit potent anticancer effects, it is plausible that they may also exert their activity through the modulation of this critical pathway.

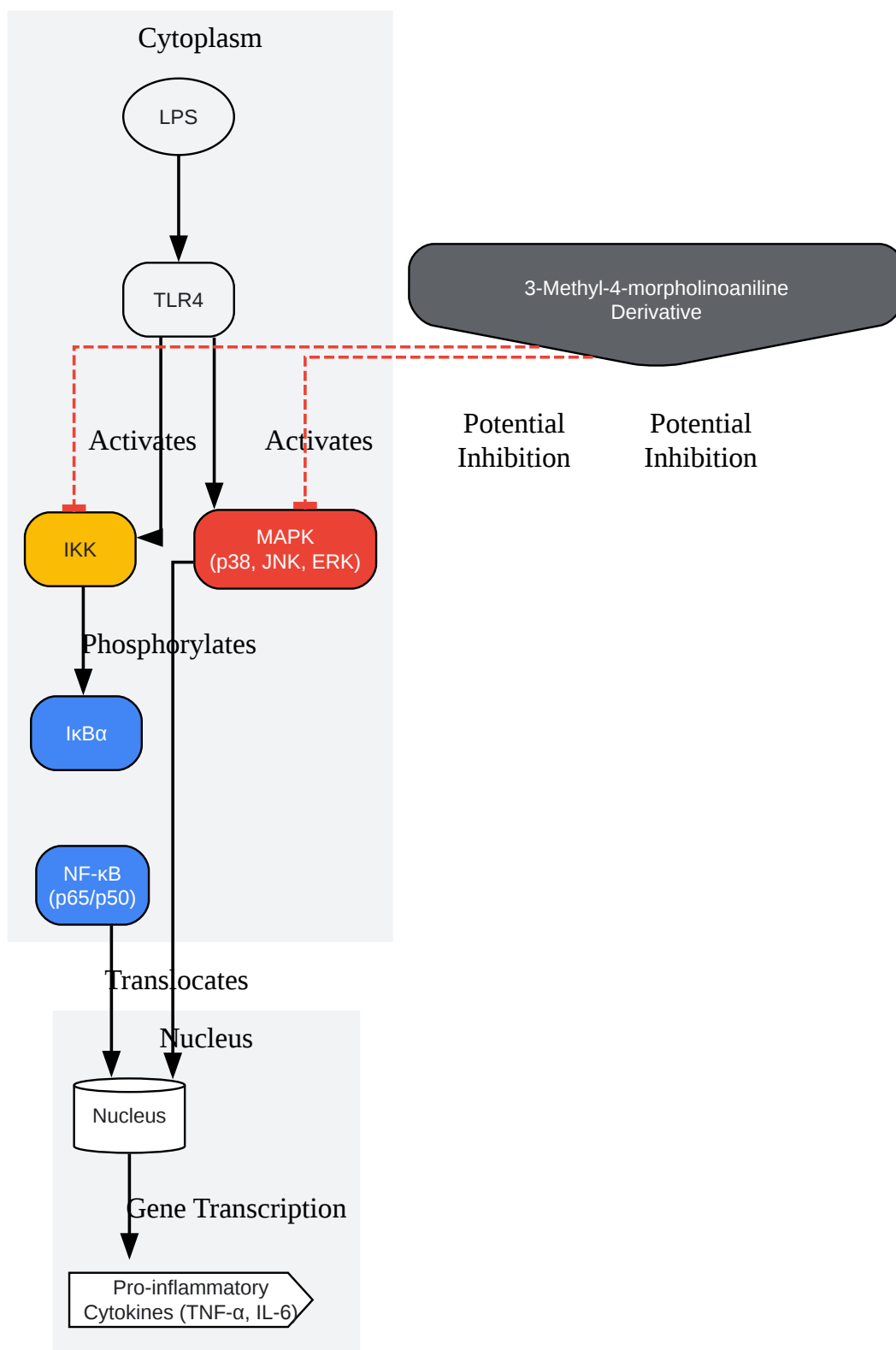


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Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway by **3-methyl-4-morpholinoaniline** derivatives.

Modulation of NF- κ B and MAPK Signaling in Inflammation

Inflammation is a complex biological response, and the NF- κ B and MAPK signaling pathways are central regulators of this process. Many anti-inflammatory agents exert their effects by inhibiting these pathways. Given that some morpholine derivatives have been investigated for their anti-inflammatory properties, it is conceivable that **3-methyl-4-morpholinoaniline** derivatives could modulate these pathways.



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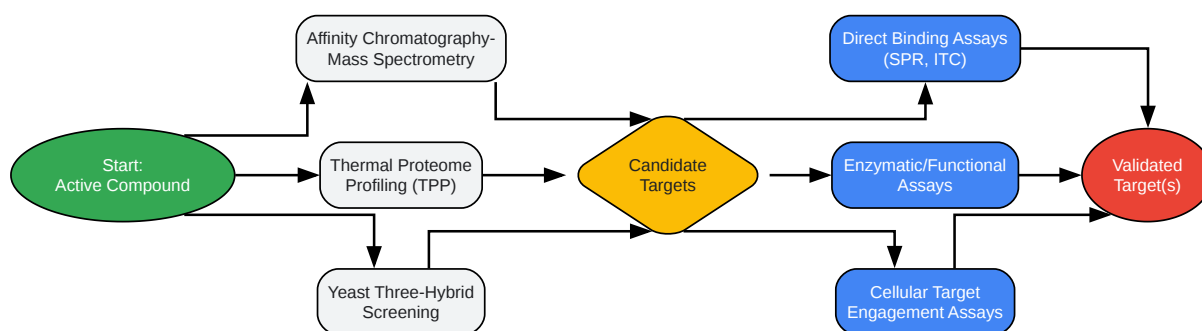
Caption: Hypothetical modulation of NF-κB and MAPK inflammatory signaling pathways.

Recommended Experimental Workflows for Mechanism of Action Studies

To rigorously elucidate the mechanism of action of **3-methyl-4-morpholinoaniline** or its novel derivatives, a multi-pronged experimental approach is essential. The following workflows provide a comprehensive strategy for target identification, pathway analysis, and validation of cellular effects.

Target Identification and Validation Workflow

The initial and most critical step is to identify the direct molecular target(s) of the compound.



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Caption: A comprehensive workflow for target identification and validation.

Step-by-Step Protocol for Target Identification:

- Hypothesis-Free Approaches:
 - Affinity Chromatography-Mass Spectrometry:
 1. Immobilize the **3-methyl-4-morpholinoaniline** derivative on a solid support (e.g., sepharose beads).
 2. Incubate the immobilized compound with cell lysate.

3. Wash away non-specifically bound proteins.
 4. Elute the specifically bound proteins.
 5. Identify the eluted proteins using LC-MS/MS.
- Thermal Proteome Profiling (TPP):
 1. Treat cells with the compound or vehicle control.
 2. Heat aliquots of cell lysate to a range of temperatures.
 3. Separate soluble and aggregated proteins by centrifugation.
 4. Quantify the remaining soluble proteins using mass spectrometry.
 5. Identify proteins with increased thermal stability in the presence of the compound, as this indicates direct binding.
 - Target Validation:
 - Direct Binding Assays: Confirm the interaction between the compound and candidate proteins using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine binding affinity and kinetics.
 - Functional Assays: If the candidate target is an enzyme, perform in vitro enzymatic assays to determine if the compound modulates its activity.
 - Cellular Target Engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its target in a cellular context.

Signaling Pathway Analysis

Once a target is validated, the next step is to understand its impact on downstream signaling pathways.

Methodologies for Pathway Analysis:

- **Western Blotting:** This is a fundamental technique to assess changes in the phosphorylation status or expression levels of key proteins within a suspected signaling pathway (e.g., p-AKT, p-ERK, I κ B α) following compound treatment[7][8].
- **Phospho-Proteomics:** For a more unbiased and global view, mass spectrometry-based phospho-proteomics can identify all proteins that change their phosphorylation state upon compound treatment, providing a comprehensive map of the affected signaling networks.
- **Reporter Gene Assays:** To quantify the activity of specific transcription factors (e.g., NF- κ B, AP-1), use luciferase or fluorescent protein-based reporter gene assays.
- **Gene Expression Profiling:** Techniques like RNA-sequencing or microarray analysis can reveal global changes in gene expression, providing insights into the broader cellular response to the compound[9].

Conclusion and Future Directions

While the direct mechanism of action of **3-methyl-4-morpholinoaniline** remains to be fully elucidated, the extensive research into its derivatives has provided a solid foundation for targeted investigation. The anticancer and antimicrobial activities of these compounds suggest that they likely modulate fundamental cellular processes such as cell cycle progression, apoptosis, and key signaling pathways like PI3K/AKT/mTOR and NF- κ B.

For researchers and drug development professionals, the path forward is clear. The systematic application of the experimental workflows outlined in this guide—from unbiased target identification to detailed pathway analysis—will be instrumental in unlocking the full therapeutic potential of the **3-methyl-4-morpholinoaniline** scaffold. Future studies should focus on synthesizing novel derivatives with improved potency and selectivity, guided by a deep understanding of their molecular mechanisms. This will undoubtedly pave the way for the development of next-generation therapeutics for a range of diseases.

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